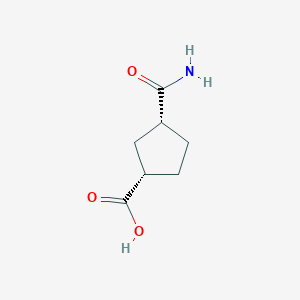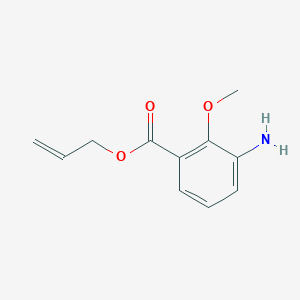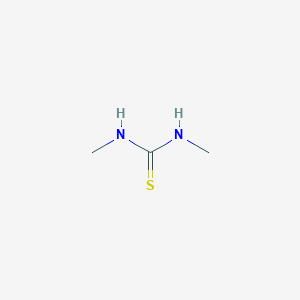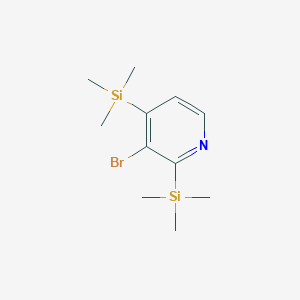
3-Bromo-2,4-bis(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,4-bis(trimethylsilyl)pyridine is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that is commonly used as a reagent in organic synthesis. This compound has several unique properties that make it useful in a variety of research applications. In
作用機序
The mechanism of action of 3-Bromo-2,4-bis(trimethylsilyl)pyridine is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst in various reactions. It has been shown to activate various electrophiles, such as carbonyl compounds, in organic synthesis.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 3-Bromo-2,4-bis(trimethylsilyl)pyridine. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
実験室実験の利点と制限
One of the main advantages of using 3-Bromo-2,4-bis(trimethylsilyl)pyridine in lab experiments is its high reactivity. It is a versatile reagent that can be used in a variety of reactions. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one limitation is its cost, which can be expensive compared to other reagents.
将来の方向性
There are several future directions for research on 3-Bromo-2,4-bis(trimethylsilyl)pyridine. One direction is the development of new synthetic methodologies using this compound. Another direction is the study of its mechanism of action in various reactions. Additionally, research can be done on the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, further studies can be done to investigate the potential biological activity of this compound.
Conclusion:
In conclusion, 3-Bromo-2,4-bis(trimethylsilyl)pyridine is a versatile reagent that is commonly used in scientific research. Its high reactivity and low toxicity make it a useful tool in organic synthesis. Although there is limited information available on its biochemical and physiological effects, it has been shown to be safe to handle in the lab. There are several future directions for research on this compound, including the development of new synthetic methodologies and the investigation of its potential biological activity.
合成法
The synthesis of 3-Bromo-2,4-bis(trimethylsilyl)pyridine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,4-dimethylpyridine, which is reacted with trimethylsilyl chloride to form 2,4-bis(trimethylsilyl)pyridine. This compound is then brominated using N-bromosuccinimide to form 3-Bromo-2,4-bis(trimethylsilyl)pyridine. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
3-Bromo-2,4-bis(trimethylsilyl)pyridine is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound is also used in the development of new synthetic methodologies and in the study of reaction mechanisms.
特性
CAS番号 |
134391-69-8 |
|---|---|
製品名 |
3-Bromo-2,4-bis(trimethylsilyl)pyridine |
分子式 |
C11H20BrNSi2 |
分子量 |
302.36 g/mol |
IUPAC名 |
(3-bromo-2-trimethylsilylpyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C11H20BrNSi2/c1-14(2,3)9-7-8-13-11(10(9)12)15(4,5)6/h7-8H,1-6H3 |
InChIキー |
QVFKXHFAHHZXGX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br |
正規SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br |
同義語 |
Pyridine, 3-bromo-2,4-bis(trimethylsilyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

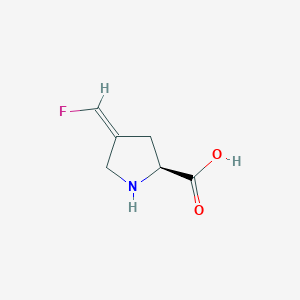

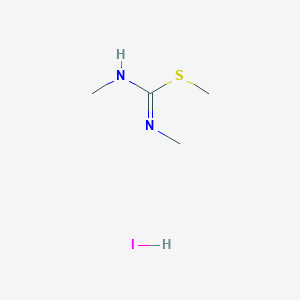
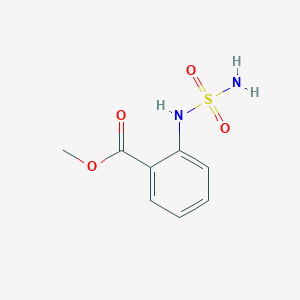
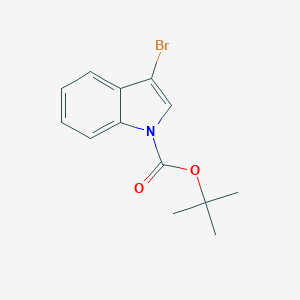

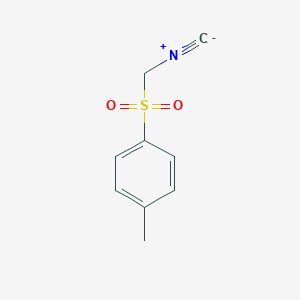
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
